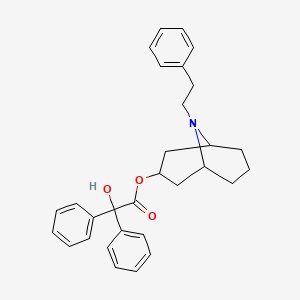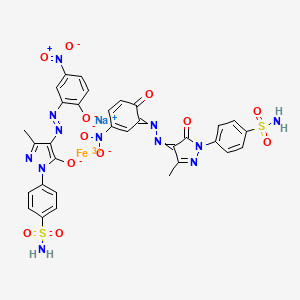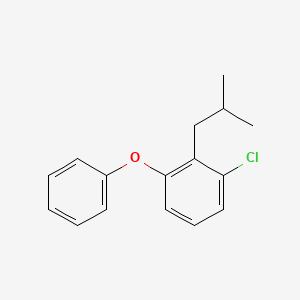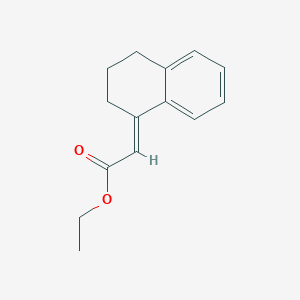
2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide is a chemical compound with a complex structure that includes a pyridine ring, a methanaminium group, and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide typically involves multiple steps. One common method includes the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride to form the intermediate 3-(((dimethylamino)carbonyl)oxy)pyridine. This intermediate is then reacted with triethylamine and methylene bromide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridinium salts.
科学的研究の応用
2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, bromide
- 2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-diethyl-, bromide
Uniqueness
Compared to similar compounds, 2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide has unique structural features that confer distinct chemical properties and reactivity. Its triethylammonium group, for example, may enhance its solubility and interaction with certain molecular targets, making it a valuable compound for specific applications.
特性
| 66967-88-2 | |
分子式 |
C15H26BrN3O2 |
分子量 |
360.29 g/mol |
IUPAC名 |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium;bromide |
InChI |
InChI=1S/C15H26N3O2.BrH/c1-6-18(7-2,8-3)12-13-14(10-9-11-16-13)20-15(19)17(4)5;/h9-11H,6-8,12H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
QMBGVIARFVVBJW-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










